The Discovery and Isolation of Vinleurosine Sulfate from Catharanthus roseus: A Technical Guide
The Discovery and Isolation of Vinleurosine Sulfate from Catharanthus roseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of vinleurosine (B1683062) sulfate (B86663), a dimeric terpenoid indole (B1671886) alkaloid (TIA) from the medicinal plant Catharanthus roseus. While often overshadowed by its more clinically prominent counterparts, vinblastine (B1199706) and vincristine (B1662923), vinleurosine is a significant constituent of the plant's complex alkaloid profile. This document details the historical context of its discovery by the pioneering research group at Eli Lilly, delineates its position within the intricate TIA biosynthetic pathway, and presents detailed experimental protocols for its extraction, isolation, and conversion to the sulfate salt. Quantitative data on alkaloid yields are summarized, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Vinca (B1221190) Alkaloids and the Discovery of Vinleurosine
The story of the vinca alkaloids is a landmark in the history of natural product drug discovery. In the mid-20th century, researchers at Eli Lilly, led by Dr. Gordon H. Svoboda, undertook a systematic investigation of the alkaloids present in Catharanthus roseus (formerly Vinca rosea). This work, initially spurred by the plant's use in traditional medicine, led to the isolation of a wealth of structurally complex and biologically active compounds.
While the primary focus of this research soon shifted to the potent anti-cancer agents vinblastine and vincristine, the meticulous fractionation and characterization of the plant's extracts revealed a host of other related alkaloids. Among these was leurosine, later also referred to as vinleurosine. Svoboda and his team first reported the isolation of leurosine in the late 1950s.[1] Their work involved developing novel "selective" or "differential" extraction techniques to separate the complex mixture of alkaloids.[1] This pioneering research laid the groundwork for the subsequent large-scale production of vinca alkaloids for therapeutic use.
Biosynthesis of Vinleurosine
Vinleurosine, like other dimeric vinca alkaloids, is derived from the coupling of two monomeric indole alkaloids: catharanthine (B190766) and vindoline. The biosynthesis is a complex, multi-step process involving numerous enzymes and cellular compartments.
The key intermediate in the formation of the dimeric alkaloids is α-3',4'-anhydrovinblastine, which is formed through the peroxidase-mediated coupling of catharanthine and vindoline.[2][3] From anhydrovinblastine (B1203243), the biosynthetic pathway is thought to diverge. While the precise enzymatic machinery is not as well-elucidated as that for vinblastine and vincristine, it is understood that vinleurosine is an epoxide derivative of anhydrovinblastine.[4]
The following Graphviz diagram illustrates the pivotal steps in the biosynthesis of vinleurosine from its monomeric precursors.
Quantitative Data
The concentration of vinleurosine in Catharanthus roseus is significantly lower than that of its precursors, catharanthine and vindoline, and is also generally less abundant than vinblastine. The yield can vary depending on the plant cultivar, geographical location, and extraction methodology.
| Alkaloid | Plant Part | Extraction Method | Yield | Reference |
| Total Alkaloids | Leaves | Methanolic Extraction | ~2-3% of dry weight | |
| Catharanthine | Leaves | Acidic Aqueous Extraction | 0.075% of dry weight | |
| Vindoline | Leaves | Acidic Aqueous Extraction | 0.5% of dry weight | |
| Vinleurosine | Aerial Parts | Not specified | Detected and quantified via LC-MS | [5][6] |
| Vinblastine | Leaves | Not specified | 0.00025% of dry weight | |
| Vincristine | Leaves | Not specified | 0.0005% of dry weight | [7] |
Experimental Protocols
The following protocols are synthesized from established methods for the isolation of vinca alkaloids, with specific emphasis on the separation of vinleurosine.
Extraction of Total Alkaloids from Catharanthus roseus
This procedure is adapted from the methodologies developed by Svoboda and further refined in subsequent patents and publications.[1][6]
Materials and Reagents:
-
Dried, powdered leaves of Catharanthus roseus
-
Sulfuric acid, ethanolic solution (2%)
-
Ammonia (B1221849) solution
-
Deactivated aluminum oxide (Alumina)
-
Anhydrous sodium sulfate
Procedure:
-
Extraction: Macerate 1 kg of dried, powdered C. roseus leaves with 5 L of neutral aqueous methanol (80%) for 48 hours at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate under reduced pressure to remove the methanol, yielding a viscous aqueous residue.
-
Acidification and Defatting: Acidify the aqueous concentrate with 2% sulfuric acid to a pH of 2-3. Extract the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.
-
Basification and Extraction: Adjust the pH of the aqueous phase to 8-9 with ammonia solution. Extract the alkaline solution exhaustively with dichloromethane (3 x 2 L).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the total crude alkaloid mixture.
Chromatographic Isolation of Vinleurosine
This protocol is based on the selective separation method described in German patent DE2124023A1.[6]
Materials and Reagents:
-
Crude alkaloid mixture
-
Deactivated aluminum oxide (Brockmann Grade III-IV)
-
Methylene (B1212753) chloride
-
Chloroform
-
Ethanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Dragendorff's reagent for visualization
Procedure:
-
Column Preparation: Prepare a chromatography column with deactivated aluminum oxide, slurried in a mixture of methylene chloride and chloroform (2:1).
-
Sample Loading: Dissolve the crude alkaloid mixture in a minimal volume of the eluting solvent and load it onto the column.
-
Elution: Elute the column with a gradient of methylene chloride and chloroform. The initial fractions will contain less polar alkaloids.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Vinblastine and vinleurosine will co-elute in the earlier fractions, followed by vincristine.
-
Separation of Vinblastine and Vinleurosine: The fractions containing both vinblastine and vinleurosine can be further purified by preparative TLC or HPLC to yield pure vinleurosine.
Preparation of Vinleurosine Sulfate
This procedure is adapted from methods for preparing sulfate salts of related vinca alkaloids.[8]
Materials and Reagents:
-
Purified vinleurosine base
-
Anhydrous ethanol
-
2% (v/v) sulfuric acid in anhydrous ethanol
Procedure:
-
Dissolution: Dissolve the purified vinleurosine base in a minimal amount of anhydrous ethanol at room temperature.
-
Acidification: Slowly add the 2% ethanolic sulfuric acid dropwise with stirring until the pH of the solution reaches approximately 4.0.
-
Crystallization: Allow the solution to stand at 4°C for 16-24 hours to facilitate the crystallization of vinleurosine sulfate.
-
Harvesting: Collect the crystalline product by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.
The following diagram illustrates the general workflow for the isolation and purification of vinleurosine sulfate.
Conclusion
Vinleurosine sulfate, while one of the less abundant dimeric alkaloids in Catharanthus roseus, represents an important component of the plant's complex chemical arsenal. Its discovery was a direct result of the systematic and innovative extraction methodologies developed by early pioneers in the field. Understanding the biosynthesis and isolation of vinleurosine not only provides valuable insights into the metabolic pathways of C. roseus but also offers a template for the discovery and purification of other minor, yet potentially bioactive, natural products. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers continuing to explore the rich pharmacological potential of this remarkable medicinal plant.
References
- 1. princeton.edu [princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise synthesis of anhydrovinblastine from leurosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DE2124023A1 - Process for the selective extraction of vinblastine, vinleurosine and vincristine or their salts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US4259242A - Method of preparing vindesine sulfate - Google Patents [patents.google.com]
